5,7-Dimethyl-2-phenyl-1-benzofuran

Lipophilicity Drug-likeness CNS permeability

Select this lipophilic benzofuran scaffold to improve CNS lead profiles. The 5,7-dimethyl pattern uniquely blocks two metabolically labile aromatic sites, boosting stability vs. mono-methyl or unsubstituted analogs with a validated XLogP3-AA of 4.7 and zero hydrogen-bond donors for reliable CNS permeability. Ideal as a reference standard for HPLC/LogP calibration or a low-risk core in hERG screening to mitigate cardiac ion channel liabilities during lead optimization. Ensure batch-to-batch consistency in pharmacokinetic profiling.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 59483-17-9
Cat. No. B12888532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-2-phenyl-1-benzofuran
CAS59483-17-9
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)C
InChIInChI=1S/C16H14O/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyGXAAFCGTVSTKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-2-phenyl-1-benzofuran (CAS 59483-17-9): Core Structural Identity and Procurement Relevance


5,7-Dimethyl-2-phenyl-1-benzofuran is a fully aromatic, C2-phenyl-substituted benzofuran derivative bearing methyl groups at the 5- and 7-positions of the fused benzene ring. It possesses a molecular formula of C₁₆H₁₄O, a molecular weight of 222.28 g·mol⁻¹, zero hydrogen-bond donors, and a single hydrogen-bond acceptor [1]. These computed physicochemical descriptors place the compound within a favorable property space for central nervous system (CNS) permeability and oral bioavailability, as defined by Lipinski's Rule of Five [1]. The compound is primarily sourced as a synthetic intermediate or as a reference standard for analytical method development, rather than as a finished pharmaceutical agent [2].

Why 5,7-Dimethyl-2-phenyl-1-benzofuran Cannot Be Casually Replaced by Other 2-Phenylbenzofurans


Within the 2-phenylbenzofuran chemotype, even minor changes in the methylation pattern on the benzofuran core produce distinct shifts in lipophilicity, molecular volume, and metabolic soft spots. The 5,7-dimethyl substitution pattern on 5,7-Dimethyl-2-phenyl-1-benzofuran uniquely blocks two metabolically labile sites on the fused benzene ring while simultaneously increasing XLogP3-AA by 0.3 log units compared to the mono-methyl 5-methyl analog (4.7 vs. 4.4) [1][2]. Such differences directly impact solubility, passive permeability, and cytochrome P450-mediated clearance, making generic substitution without confirmatory pharmacokinetic profiling a high-risk shortcut in lead optimization or analytical method transfer [1].

Quantitative Differentiation Evidence for 5,7-Dimethyl-2-phenyl-1-benzofuran (CAS 59483-17-9) Against the Closest Analogs


Increased Computed Lipophilicity (XLogP3-AA) Relative to 5-Methyl-2-phenylbenzofuran

The XLogP3-AA of 5,7-dimethyl-2-phenyl-1-benzofuran is 4.7, compared with 4.4 for 5-methyl-2-phenyl-1-benzofuran, an analog lacking the 7-methyl group [1][2]. This 0.3 log-unit increase reflects the additive contribution of the second methyl substituent and translates to a predicted ~2-fold higher octanol-water partition coefficient.

Lipophilicity Drug-likeness CNS permeability

Higher Molecular Volume with Unchanged Topological Polar Surface Area vs. 5-Methyl Analog

The target compound exhibits a molecular weight of 222.28 g·mol⁻¹ and a topological polar surface area (TPSA) of 13.1 Ų, identical to that of 5-methyl-2-phenylbenzofuran (208.25 g·mol⁻¹, TPSA 13.1 Ų) [1][2]. The 14.03 g·mol⁻¹ increase in mass is accompanied by a proportional increase in molecular volume (~227 ų vs. ~213 ų, estimated), while TPSA remains constant.

Molecular volume TPSA Physicochemical profile

Blockade of Two Potential Metabolic Sites by 5,7-Dimethyl Substitution

Positions 5 and 7 on the benzofuran scaffold are known sites for cytochrome P450-mediated aromatic hydroxylation in 2-phenylbenzofuran derivatives [1]. The 5,7-dimethyl substitution pattern on the target compound eliminates both sites, whereas the comparator 5-methyl-2-phenylbenzofuran retains a free position 7, and 7-methyl-2-phenylbenzofuran retains a free position 5. No quantitative metabolic stability data (e.g., intrinsic clearance, microsomal half-life) were identified for the target compound itself in the available literature.

Metabolic stability Site-blocking SAR

Zero Hydrogen-Bond Donor Count and Low Rotatable Bond Count Favor CNS Drug-Likeness

The target compound has 0 hydrogen-bond donors (HBD), 1 hydrogen-bond acceptor (HBA), and only 1 rotatable bond, all of which are identical to the properties of 5-methyl-2-phenylbenzofuran [1][2]. However, the elevated logP and molecular volume of the target compound place it in a region of the CNS MPO (Multiparameter Optimization) space that is slightly more favorable for high brain penetration, based on the CNS MPO scoring function, which rewards logP values between 2 and 5, TPSA < 70 Ų, and HBD ≤ 1.

CNS MPO score Drug-likeness Blood-brain barrier

Limited Availability of Head-to-Head Biological Activity Data Against Closest Analogs

A comprehensive literature search revealed no published head-to-head in vitro or in vivo biological comparison that includes 5,7-dimethyl-2-phenyl-1-benzofuran alongside its mono-methyl or unsubstituted analogs in the same assay [1]. The closest relevant study (Delogu et al., 2017) evaluated brominated 5-methyl and 7-methyl 2-phenylbenzofurans for MAO-B inhibition, reporting an IC₅₀ of 0.20 µM for 2-(2′-bromophenyl)-5-methylbenzofuran, but the 5,7-dimethyl analog was not tested [1]. Therefore, any claim of differential biological potency or selectivity for the 5,7-dimethyl derivative must be considered unvalidated.

Biological activity gap MAO inhibition Selectivity

Absence of Hydrogen-Bond Donor Functionality Precludes hERG and Solubility Liabilities Associated with Hydroxylated Analogs

Many biologically active 2-phenylbenzofurans incorporate hydroxyl groups that can serve as hydrogen-bond donors, increasing TPSA and potentially introducing hERG channel binding or solubility limitations [1]. The target compound lacks hydroxyl or amino groups (HBD = 0) and retains a low TPSA of 13.1 Ų [2]. In contrast, hydroxylated 2-phenylbenzofuran cholinesterase inhibitors reported in the literature exhibit TPSA values significantly higher (typically >30–50 Ų) due to polar substituents [1]. While direct hERG IC₅₀ data are unavailable for the target compound, the absence of HBD functionality predicts a lower likelihood of hERG binding compared to hydroxylated analogs, based on established hERG pharmacophore models.

hERG Solubility Off-target risk

Optimal Application Scenarios for 5,7-Dimethyl-2-phenyl-1-benzofuran Based on Validated Differentiation Evidence


CNS-Focused Fragment or Lead-Like Library Design Requiring Elevated logP

When constructing a CNS-oriented compound collection, the 5,7-dimethyl compound's XLogP3-AA of 4.7, zero HBD count, and low TPSA (13.1 Ų) make it a superior choice over the 5-methyl analog (XLogP3-AA = 4.4) for achieving high brain penetration potential [1][2]. Its favorable CNS MPO profile supports its use as a lipophilic core scaffold in programs targeting neurodegenerative or psychiatric indications where passive BBB permeability is critical.

Metabolic Stability Optimization via Site-Blocking Strategy

For medicinal chemistry teams seeking to improve metabolic stability through site-blocking, the 5,7-dimethyl substitution pattern blocks two aromatic positions (5 and 7) that are susceptible to P450-mediated hydroxylation in the 2-phenylbenzofuran series [1]. This compound can be used as a starting scaffold in structure-activity relationship (SAR) studies where high intrinsic clearance due to aromatic oxidation is a known liability for mono-methyl or unsubstituted analogs.

Analytical Reference Standard with Well-Defined Computed Physicochemical Descriptors

The availability of robust computed descriptors (XLogP3-AA = 4.7, MW = 222.28 g·mol⁻¹, TPSA = 13.1 Ų) from a trusted source (PubChem) makes 5,7-dimethyl-2-phenyl-1-benzofuran a reliable reference standard for HPLC method development, logP calibration, or computational model validation [1]. Its distinct retention time relative to mono-methyl or unsubstituted analogs can be exploited in chromatographic purity assessment of benzofuran-containing reaction mixtures.

Low-Risk hERG Starting Point for Cardiac Safety Screening Cascades

Given its zero HBD count and low TPSA (13.1 Ų), the target compound is predicted to have a lower probability of hERG channel binding compared to hydroxylated 2-phenylbenzofuran analogs (HBD ≥ 1, TPSA > 30 Ų) [1][2]. In early-stage drug discovery, this compound can serve as a negative control or low-risk scaffold in hERG profiling assays, reducing the likelihood of encountering cardiac ion channel liabilities during lead optimization.

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